3-[Bis(4-fluorophenyl)phosphinyl]benzenamine

Thermoplastic toughening Epoxy thermoset Fracture toughness

Researchers synthesizing high-performance polymers often struggle to introduce reactive pendant sites without disrupting step-growth stoichiometry. ABFPPO (CAS 144091-76-9) resolves this with a single meta-amine handle on a bis(4-fluorophenyl)phosphine oxide scaffold, enabling defined crosslink density without chain extension: • ~2.5 mol% loading yields toughened multiphase epoxy morphologies with improved fracture toughness • Direct synthetic route to PEM/AEM ion-exchange functionality without post-polymerization amination • Covalent P/F flame retardancy-eliminates plasticization and migration issues of additive FRs • Diazotization-iodination opens access to aryl iodide derivatives for cross-coupling and ligand synthesis

Molecular Formula C18H14F2NOP
Molecular Weight 329.287
CAS No. 144091-76-9
Cat. No. B596499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[Bis(4-fluorophenyl)phosphinyl]benzenamine
CAS144091-76-9
Synonyms3-[Bis(4-fluorophenyl)phosphinyl]benzenamine
Molecular FormulaC18H14F2NOP
Molecular Weight329.287
Structural Identifiers
SMILESC1=CC(=CC(=C1)P(=O)(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)N
InChIInChI=1S/C18H14F2NOP/c19-13-4-8-16(9-5-13)23(22,17-10-6-14(20)7-11-17)18-3-1-2-15(21)12-18/h1-12H,21H2
InChIKeyLHSZQFBOQKJCMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[Bis(4-fluorophenyl)phosphinyl]benzenamine (CAS 144091-76-9): Mono-Amine Phosphine Oxide Monomer for Controlled Polymer Functionalization


3-[Bis(4-fluorophenyl)phosphinyl]benzenamine (CAS 144091-76-9), also referred to as ABFPPO or amino DFTPPO, is a fluorinated aromatic phosphine oxide bearing a single primary amine group at the meta position of the phenyl ring attached to the phosphorus center . The molecular formula is C₁₈H₁₄F₂NOP with a molecular weight of 329.28 g/mol. Predicted physicochemical properties include a boiling point of 520.2 ± 50.0 °C at 760 mmHg, density of 1.32 ± 0.1 g/cm³, refractive index of 1.615, aqueous solubility of 0.29 g/L (sparingly soluble), computed LogP of 1.69, and polar surface area of 43.1 Ų [1] [2]. The compound was first reported as a monomer for introducing pendant amine functionality into poly(arylene ether) backbones via nucleophilic aromatic substitution copolymerization [3]. Unlike diamine phosphine oxide monomers (e.g., BAPPO, mDA6FPPO) used for linear polyimide synthesis, ABFPPO's mono-amine architecture enables controlled incorporation of reactive cure sites at precise, low concentrations without participating in chain extension [4].

Why Generic Phosphine Oxide Monomers Cannot Replace 3-[Bis(4-fluorophenyl)phosphinyl]benzenamine in Controlled Functionalization Applications


Substituting 3-[Bis(4-fluorophenyl)phosphinyl]benzenamine with a phosphine oxide diamine (e.g., bis(3-aminophenyl)phenyl phosphine oxide, mDAPPO) or a non-aminated analog (e.g., bis(4-fluorophenyl)phenylphosphine oxide, BFPPO) fundamentally alters both the polymerization mechanism and the resulting polymer architecture [1]. Diamine monomers undergo stoichiometric polycondensation with dianhydrides to produce linear polyimides, consuming the amine functionality in the chain backbone and leaving no residual cure sites for post-polymerization crosslinking [2]. Conversely, the non-aminated BFPPO lacks reactive amine functionality entirely, precluding any chemical modification or grafting at the phosphorus-bearing repeat unit [3]. The non-fluorinated analog (3-aminophenyl)diphenylphosphine oxide lacks the activated aryl C–F bonds required for nucleophilic aromatic substitution polymerization, fundamentally altering the viable synthetic pathway [4]. The 4-fluorophenyl substituents on ABFPPO serve the dual purpose of activating the monomer for step-growth polymerization while the fluorine atoms contribute to enhanced thermal stability, lower birefringence, and reduced moisture uptake in the final polymer matrix—benefits that are lost with non-fluorinated phenyl analogs [5].

3-[Bis(4-fluorophenyl)phosphinyl]benzenamine: Quantitative Differentiation Evidence for Procurement Decision-Making


Controlled Cure-Site Density: 2.5 mol% Amine Loading Delivers Optimum Fracture Toughness in Toughened Epoxy Thermosets

When copolymerized as a minor co-monomer into poly(arylene ether sulfone) backbones, ABFPPO introduces pendant aryl amine groups at precisely controllable concentrations. In epoxy network toughening studies, a loading of approximately 2.5 mol% of ABFPPO-derived amine cure sites produced the optimum fracture toughness improvement relative to unmodified control networks, generating tough multiphase morphologies [1]. At higher amine concentrations (exceeding approximately 5 mol%), the morphology became homogeneous and fracture toughness reverted to values statistically indistinguishable from the unmodified control [1]. This concentration-dependent performance window is a direct consequence of the mono-amine architecture: each ABFPPO unit contributes exactly one reactive amine site, enabling stoichiometric precision that diamine monomers cannot replicate, as diamines would incorporate two amines per repeat unit and participate in competing chain-extension reactions [1].

Thermoplastic toughening Epoxy thermoset Fracture toughness Pendant amine functionalization

Boiling Point Elevation of ~152 °C and Density Increase vs. Non-Fluorinated Diphenylphosphine Oxide Analog

The two 4-fluorophenyl substituents on ABFPPO confer a substantially higher predicted boiling point (520.2 ± 50.0 °C) compared to the non-fluorinated (aminooxy)diphenylphosphine oxide analog (368.0 ± 25.0 °C), representing an elevation of approximately 152 °C [1] . Density increases from 1.25 ± 0.1 g/cm³ (non-fluorinated) to 1.32 ± 0.1 g/cm³ (ABFPPO), a difference of +0.07 g/cm³ [1] . Furthermore, ABFPPO exhibits a higher boiling point (+65.7 °C) and comparable density relative to the non-aminated bis(4-fluorophenyl)phenylphosphine oxide (BFPPO, CAS 54300-32-2: bp 454.5 °C predicted, density 1.28 g/cm³ predicted, mp 125–131 °C experimental) . The presence of the primary amine group in ABFPPO contributes to a LogP of 1.69 and a computed polar surface area of 43.1 Ų, which are relevant parameters for assessing solubility and partitioning behavior during polymer workup [1].

Physicochemical properties Thermal stability Fluorine effect Monomer selection

Unique AB-Type Monomer Architecture: Simultaneous Electrophilic (Ar–F) and Nucleophilic (Ar–NH₂) Functionality in a Single Molecule

ABFPPO is structurally distinctive among aryl phosphine oxide monomers in that it contains both activated aromatic dihalide groups (two 4-fluorophenyl rings capable of nucleophilic aromatic substitution) and a nucleophilic primary aromatic amine within the same molecule [1]. This AB architecture is explicitly noted as a 'unique feature' in the primary literature, enabling the monomer to serve simultaneously as an electrophilic co-monomer (via Ar–F displacement) and as a source of pendant functionality (via the retained Ar–NH₂ group) [1] [2]. In contrast, bis(3-aminophenyl)phenyl phosphine oxide (mDAPPO/BAPPO) provides only diamine functionality (no activated halide), while bis(4-fluorophenyl)phenylphosphine oxide (BFPPO) provides only activated dihalide functionality (no amine), and (3-aminophenyl)diphenylphosphine oxide lacks the activated C–F bonds required for polymerization via this route [3] [4].

AB monomer Nucleophilic aromatic substitution Self-polymerization Copolymer architecture

Fluorine-Containing Phosphine Oxide Polymers Exhibit Tg of 228–281 °C and Birefringence of 0.001—Class-Level Evidence for 4-Fluorophenyl Substituent Benefit

While direct head-to-head polymer property comparisons using ABFPPO versus its non-fluorinated analog are not available in the open literature, class-level evidence from structurally related fluorinated phosphine oxide diamines provides quantitative benchmarks. Polyimides prepared from mDA6FPPO—a diamine monomer bearing 3,5-bis(trifluoromethyl)phenyl and phosphine oxide groups—exhibited glass transition temperatures of 228–281 °C and extraordinarily low birefringence of 0.001, alongside good thermal stability and adhesive properties [1]. In direct comparison within the same study, polyimides from non-fluorinated mDAPPO (bis(3-aminophenyl)phenyl phosphine oxide) and commercial mDDS (3,3′-diaminodiphenylsulfone) showed lower Tg values and inferior optical properties [1]. In adhesion studies, the trend was nuanced: mDAPPO-based polyimides exhibited the highest adhesion, followed by mDA3FPPO and mDA6FPPO, with mDDS showing the poorest adhesion—indicating that phosphine oxide incorporation, with or without fluorine, enhances adhesion relative to sulfone-based commercial diamines [2]. The 4-fluorophenyl groups in ABFPPO are expected to contribute analogously to reduced birefringence and enhanced thermal stability in polymers derived from this monomer.

Polyimide Glass transition temperature Birefringence Fluorinated monomer

Synthetic Versatility: ABFPPO as a Direct Precursor to IBFPPO—an Iodo-Functionalized Phosphine Oxide for Cross-Coupling Chemistry

The primary aromatic amine of ABFPPO can be quantitatively converted to an aryl iodide via a diazotization-iodination sequence, yielding bis(4-fluorophenyl)-3-iodophenylphosphine oxide (IBFPPO) [1]. This transformation is significant because IBFPPO provides a versatile handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig) that the parent amine does not readily undergo. The reaction was reported in Fine Chemical Intermediates (2011, Vol. 41, No. 2, pp. 48–50) using ABFPPO as the starting material [1]. In contrast, the non-aminated BFPPO cannot undergo this transformation (lacks the requisite amine), while diamine monomers like mDAPPO would produce bis-iodo derivatives with different regiochemical and stoichiometric outcomes [2]. This synthetic pathway positions ABFPPO uniquely as a gateway monomer to a broader library of functionalized phosphine oxide building blocks for pharmaceutical and materials chemistry applications.

Diazotization-iodination Cross-coupling precursor Aryl iodide Synthetic intermediate

High-Value Application Scenarios for 3-[Bis(4-fluorophenyl)phosphinyl]benzenamine Based on Documented Performance Evidence


Controlled Crosslink-Density Toughened Epoxy Thermosets for Aerospace Composites

ABFPPO is uniquely suited for applications requiring precise control over thermoset network architecture. When incorporated at ~2.5 mol% into poly(arylene ether sulfone) thermoplastic modifiers for epoxy resins, the pendant amine groups serve as stoichiometrically defined cure sites that, upon conversion to maleimides or direct reaction with epoxy resin and DDS, generate tough multiphase morphologies with significantly improved fracture toughness [1]. The ability to dial in the exact amine concentration—and thus crosslink density—via the mono-amine ABFPPO co-monomer ratio is not achievable with diamine monomers, which would alter the polymerization stoichiometry and network topology. This makes ABFPPO the monomer of choice for developing high-damage-tolerance structural adhesives and composite matrices for aerospace applications where fracture toughness is a critical procurement specification.

Anion Exchange Membrane (AEM) and Proton Exchange Membrane (PEM) Precursor for Fuel Cells and Water Treatment

Patent CN105524267A explicitly demonstrates the use of ABFPPO as a key monomer for synthesizing random poly(arylene ether) copolymers containing both ammonium and phosphonic acid zwitterionic groups [2]. In this application, the primary amine of ABFPPO is converted to a quaternary ammonium group, imparting anion exchange capacity to the membrane. The patent reports that the resulting polymers exhibit 'good nanofiltration/reverse osmosis desalination properties' suitable for water treatment applications [2]. Vendor technical literature further identifies ABFPPO as applicable to PEM and AEM fabrication for fuel cells . The 4-fluorophenyl groups contribute to the oxidative stability required in the chemically aggressive fuel cell operating environment—a benefit not available from non-fluorinated analogs. For procurement decisions in membrane materials R&D, ABFPPO offers a direct synthetic route to ion-exchange functionality without requiring post-polymerization amination steps.

Versatile Synthetic Intermediate for Phosphine Oxide Ligand and Pharmaceutical Building Block Libraries

The quantitative conversion of ABFPPO to IBFPPO (bis(4-fluorophenyl)-3-iodophenylphosphine oxide) via diazotization-iodination opens access to a structurally diverse array of phosphine oxide compounds through palladium-catalyzed cross-coupling at the aryl iodide position [3]. This positions ABFPPO as a strategic intermediate for: (a) synthesizing novel phosphine oxide ligands for homogeneous catalysis (Suzuki, Buchwald-Hartwig, and Negishi coupling applications), (b) preparing phosphine oxide-containing pharmacophores for medicinal chemistry programs, and (c) generating functionalized monomers with tailored electronic properties for advanced polymer synthesis. The ability to access both amine and iodo derivatives from the same precursor compound consolidates procurement and reduces the number of distinct monomer inventories required in a multi-target synthesis program.

Flame-Retardant High-Performance Polymer Development Leveraging Phosphine Oxide and Fluorine Synergy

Phosphine oxide-containing polymers are well-established as inherently flame-retardant materials, with literature reporting limiting oxygen index (LOI) values of 33–51 for phosphorylated epoxy systems and high char yields in thermogravimetric analysis [4]. The combination of phosphine oxide (gas-phase radical quenching and condensed-phase char promotion) with fluorine substitution (enhanced thermal stability and reduced flammability) makes ABFPPO-derived polymers candidates for applications requiring UL 94 V-0 ratings without the use of additive flame retardants that can leach over time [4] [5]. For procurement in flame-retardant polymer R&D, ABFPPO offers the advantage of covalent incorporation of both flame-retardant elements (P and F) into the polymer backbone, eliminating the plasticization and migration issues associated with small-molecule additive flame retardants while maintaining the reactive amine handle for further functionalization.

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